3-Bromo-2-fluoro-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSADDMONOMGFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824171-83-6 | |
| Record name | 3-bromo-2-fluoro-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Synthesis
3-Bromo-2-fluoro-4-methoxyaniline is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substituents allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating more complex structures.
Biological Studies
The compound has been explored for its potential in biological applications:
- Enzyme Interaction Studies : It serves as a probe in biochemical assays to study enzyme interactions. The presence of fluorine and bromine enhances binding affinities to target enzymes, making it useful for investigating metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Medicinal Chemistry
This compound is being investigated as a building block for the development of new drugs. Its structural characteristics allow it to modulate biological processes, making it a candidate for:
- Cancer Research : Research indicates that it may influence cell proliferation rates, which is crucial for cancer treatment strategies. In vitro studies have shown that it can reduce cell viability in certain cancer cell lines.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which could be beneficial in drug design targeting pathways involved in various diseases .
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of various anilines, this compound demonstrated significant inhibition against certain bacterial strains, indicating its potential as an antimicrobial agent.
Enzyme Interaction Studies
A detailed investigation into the binding affinity of this compound with various enzymes showed that modifications in its structure could lead to enhanced inhibition rates. Derivatives with additional functional groups showed improved enzyme inhibition compared to the parent compound .
Cancer Cell Line Studies
In vitro studies on cancer cell lines indicated that this compound could reduce cell viability at certain concentrations, highlighting its potential as an anticancer agent. The mechanism involves altering cellular signaling pathways through enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of halogenated aromatic amines, which are structurally diverse due to variations in substituent positions and functional groups. Below is a systematic comparison with analogs:
Structural Analogues and Similarity Scores
Key structural analogs, identified via cheminformatics tools, include:
| CAS No. | Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Similarity Score |
|---|---|---|---|---|---|
| 16618-68-1 | 3-Bromo-4-methoxyaniline hydrochloride | C₇H₉BrClNO | 238.51 | Br (3), OCH₃ (4) | 0.92 |
| 418762-26-2 | 3-Bromo-5-fluoro-4-methylaniline | C₇H₇BrFNO | 218.04 | Br (3), F (5), CH₃ (4) | 0.89 |
| 2092868-73-8 | 3-Bromo-4-fluoro-2-iodoaniline | C₆H₄BrFIN | 315.91 | Br (3), F (4), I (2) | Not Provided |
| 861084-04-0 | 5-Bromo-4-methoxy-2-methylaniline | C₈H₁₀BrNO | 216.08 | Br (5), OCH₃ (4), CH₃ (2) | 0.87 |
| 19056-40-7 | Unspecified bromo-methoxyaniline | Not Provided | Not Provided | Br and OCH₃ (positions unclear) | 0.88 |
Notes:
- The highest similarity (0.92) is observed for 3-Bromo-4-methoxyaniline hydrochloride (CAS 16618-68-1), which lacks the fluorine atom but retains the bromine and methoxy groups .
- Substitution of fluorine at position 5 (CAS 418762-26-2) reduces similarity to 0.89, highlighting the sensitivity of similarity metrics to halogen positioning .
Physicochemical Properties
- Molecular Weight : 3-Bromo-2-fluoro-4-methoxyaniline (218.04 g/mol) is lighter than its iodinated analog (315.91 g/mol) due to iodine’s higher atomic mass .
- Polarity : The methoxy group enhances polarity compared to methyl-substituted analogs (e.g., 5-Bromo-4-methoxy-2-methylaniline) .
- Collision Cross-Section : The CCS of 143.6 Ų for [M+H]⁺ is larger than typical values for simpler anilines, likely due to the steric effects of bromine and methoxy groups .
Q & A
Basic: What are the optimal synthetic routes for 3-bromo-2-fluoro-4-methoxyaniline?
Answer:
The synthesis typically involves sequential halogenation and methoxylation of aniline derivatives. A common approach is:
Directing Group Strategy : Use methoxy (-OCH₃) as an activating group to direct bromination/fluorination. For example, bromination at the 3-position can be achieved via electrophilic substitution under controlled temperature (0–5°C) using Br₂ in H₂SO₄ .
Fluorination : Fluorine introduction often requires HF-pyridine or Selectfluor® under anhydrous conditions at the 2-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >95% purity.
Key Data:
- Boiling points of related bromo-fluoroanilines range from 104°C to 221°C .
- Monitor regioselectivity using NMR (¹H/¹³C) to confirm substitution patterns .
Basic: How can researchers characterize the purity and stability of this compound?
Answer:
Analytical Methods:
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to detect impurities (<1%) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 234.0 (calculated for C₇H₆BrFNO) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for similar anilines) .
Stability Considerations: - Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amine group .
- Avoid prolonged exposure to light, which can degrade bromine substituents .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The substituents create a unique electronic environment:
- Methoxy (-OCH₃) : Strongly activating (electron-donating), directing electrophiles to the para position.
- Fluorine (-F) : Moderately deactivating (electron-withdrawing), enhances stability of intermediates.
- Bromine (-Br) : Acts as a leaving group in Suzuki-Miyaura couplings when paired with Pd catalysts (e.g., Pd(PPh₃)₄) .
Case Study:
In a 2024 study, coupling with arylboronic acids achieved >80% yield using K₂CO₃ in THF at 80°C. The fluorine atom’s inductive effect stabilized the transition state, reducing side reactions .
Advanced: What strategies resolve contradictions in regioselectivity during functionalization of this compound?
Answer:
Contradictions arise from competing directing effects:
Competitive Directing Groups : Methoxy (ortho/para-directing) vs. fluorine (meta-directing). Use DFT calculations to predict dominant pathways .
Experimental Validation :
- Protection/Deprotection : Temporarily protect the amine (-NH₂) with Boc groups to isolate substituent effects .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., ortho-substitution), while higher temperatures favor thermodynamic stability .
Example: Nitration at 0°C yields 60% para-nitro derivative, whereas 50°C shifts selectivity to meta (45%) due to fluorine’s dominance .
Advanced: How is this compound applied in targeted drug discovery?
Answer:
The compound serves as a key intermediate in synthesizing kinase inhibitors:
- Anaplastic Lymphoma Kinase (ALK) Inhibitors : The bromine and fluorine atoms enhance binding affinity to hydrophobic pockets in ALK’s ATP-binding domain .
- Rho Kinase (ROCK) Inhibitors : Methoxy improves solubility, while fluorine reduces metabolic degradation in vivo .
Case Study:
A 2023 study modified the aniline core to develop a ROCK inhibitor with IC₅₀ = 12 nM. The fluorine substituent reduced off-target effects by 40% compared to non-fluorinated analogs .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors .
- Spill Management : Neutralize with dilute HCl (1M) and absorb with vermiculite .
Regulatory Compliance: - Classified as Acute Toxicity Category 4 (oral, dermal). Follow ECHA guidelines for disposal .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate substituent effects on transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Docking Studies : Predict binding modes in enzyme targets (AutoDock Vina) to prioritize synthetic targets .
Example: A 2024 model predicted that replacing bromine with iodine increases steric hindrance, reducing ALK inhibition by 22% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
